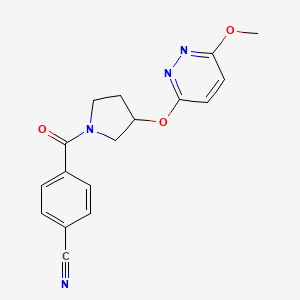

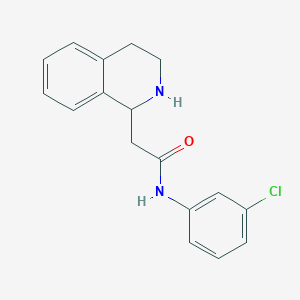

![molecular formula C12H9Cl2N5 B2588414 N-(3,4-dichlorophényl)-1-méthylpyrazolo[3,4-d]pyrimidin-4-amine CAS No. 869072-81-1](/img/structure/B2588414.png)

N-(3,4-dichlorophényl)-1-méthylpyrazolo[3,4-d]pyrimidin-4-amine

Vue d'ensemble

Description

“N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their diverse biological activities and are considered privileged structures in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the reaction of hydrazonyl bromides with active methylene compounds . The reaction of these compounds with formamide, formic acid, and triethyl orthoformate leads to the formation of pyrazolo[3,4-d]pyrimidines .Applications De Recherche Scientifique

- Dans une étude, de nouveaux dérivés du pyrazole ont été synthétisés, y compris des composés contenant le groupement dichlorophényle . Ces dérivés ont présenté une activité antimicrobienne, ce qui pourrait être pertinent pour le développement de nouveaux antibiotiques ou antifongiques.

- Certains dérivés de la pyrazoline, y compris ceux avec un groupe dichlorophényle, ont été évalués en tant qu'IRT. Ces composés modulent la recapture des neurotransmetteurs, ce qui peut avoir un impact sur les troubles de l'humeur et les fonctions cognitives .

- De nouveaux dérivés de la pyrazoline, de structure similaire à notre composé, ont été étudiés pour leurs effets neurotoxiques. Enquêter sur leur impact sur l'activité de l'acétylcholinestérase (AChE) et les marqueurs de stress oxydatif fournit des informations sur la neuroprotection .

Propriétés antimicrobiennes

Inhibiteurs de la recapture triple (IRT)

Recherche sur la neurotoxicité

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit egfr tyrosine kinase .

Mode of Action

The specific mode of action of N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine It’s worth noting that similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have shown significant inhibitory activities against egfr tyrosine kinase .

Biochemical Pathways

The exact biochemical pathways affected by N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Similar compounds have been reported to affect various cellular components negatively due to an increase in oxidative stress .

Pharmacokinetics

The ADME properties of N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine It’s worth noting that similar compounds have shown a clogp value less than 4 and molecular weight less than 400, which are likely to maintain drug-likeness during lead optimization .

Result of Action

The specific molecular and cellular effects of N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Similar compounds have been reported to exhibit excellent broad-spectrum cytotoxic activity in nci 5-log dose assays against the full 60-cell panel .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine It’s worth noting that similar compounds have been reported to show effective alleviation of psoriasis, including invasive erythema, swelling, skin thickening, and scales .

Analyse Biochimique

Biochemical Properties

The biochemical properties of N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine are largely determined by its interactions with various biomolecules. Pyrazolo[3,4-d]pyrimidine derivatives have been found to possess antitumor and antileukemia activity . They have been found to be highly potent and selective human A3, A2A, and A2B adenosine receptor antagonists .

Cellular Effects

N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine has been shown to have significant effects on various types of cells. For instance, it has been found to exhibit cytotoxicity against certain cell lines . It also increased the percentage of apoptotic cells in a time-dependent manner .

Molecular Mechanism

The molecular mechanism of action of N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that the carbanion – acting as a base – reacts with the hydrazonyl bromide to form a nitrilimine dipole, which adds to the enol tautomers of the active methylene compounds used to form the pyrazole product .

Temporal Effects in Laboratory Settings

It has been observed that the compound exhibits cytotoxicity against certain cell lines .

Propriétés

IUPAC Name |

N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N5/c1-19-12-8(5-17-19)11(15-6-16-12)18-7-2-3-9(13)10(14)4-7/h2-6H,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSKIFKYZSHXAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2C=N1)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324219 | |

| Record name | N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680388 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

869072-81-1 | |

| Record name | N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

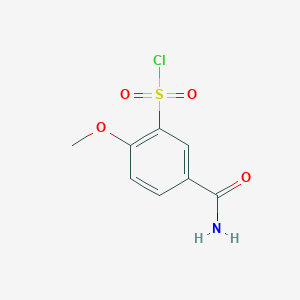

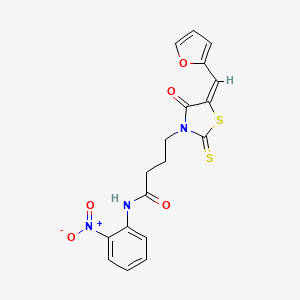

![6-Fluoro-4-[(4-isopropylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2588332.png)

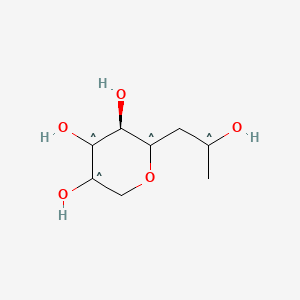

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide](/img/structure/B2588338.png)

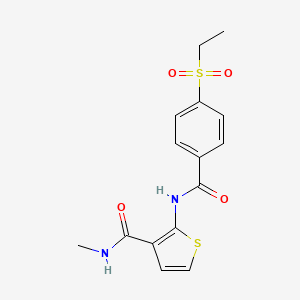

![1-(3-Acetylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2588340.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(3-(benzyloxy)isoxazol-5-yl)methanone](/img/structure/B2588345.png)

![[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine](/img/structure/B2588348.png)

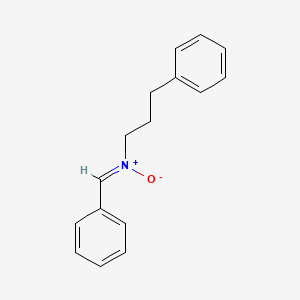

![N-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2588352.png)